Regioisomeric Carbonyl Position Determines Synthetic Utility in Monoamine Reuptake Inhibitor Intermediates
Patent WO2010/121022 explicitly employs the butyrophenone analog 1-(3,4-dichlorophenyl)butan-1-one (CAS 6582-45-2) as a key intermediate for synthesizing monoamine reuptake inhibitors via reductive amination at the benzylic carbonyl [1]. The butan-2-one regioisomer (target compound) cannot directly substitute in this pathway because the carbonyl is not conjugated to the aromatic ring, fundamentally altering the electronic environment for the reductive amination step. This is a structural go/no-go distinction for medicinal chemistry procurement: ordering CAS 6582-45-2 when the synthetic route requires the C2 ketone will result in synthetic failure.
| Evidence Dimension | Carbonyl conjugation and reactivity for reductive amination |
|---|---|
| Target Compound Data | Carbonyl at C2; methylene spacer between phenyl and C=O; non-conjugated ketone |
| Comparator Or Baseline | 1-(3,4-Dichlorophenyl)butan-1-one (CAS 6582-45-2): benzylic carbonyl conjugated to aromatic ring |
| Quantified Difference | Qualitative structural difference; no direct comparative reaction yield data available from the same study |
| Conditions | Reductive amination conditions per WO2010/121022: NaBH(OAc)₃ or H₂/Pd-C with amine in THF or DCE |
Why This Matters
Procurement of the wrong regioisomer will fail in synthetic routes targeting benzylic amine pharmacophores (e.g., butyrophenone-derived CNS agents), wasting synthesis time and budget.
- [1] WO2010/121022 A1. Monoamine Reuptake Inhibitors. PCT Publication, filed 15 April 2010, priority US 61/169,586. View Source
